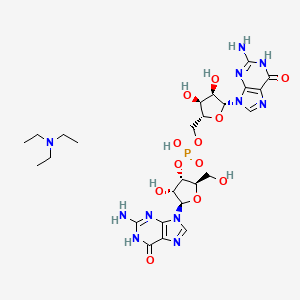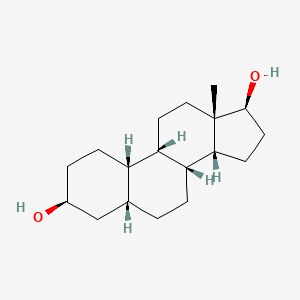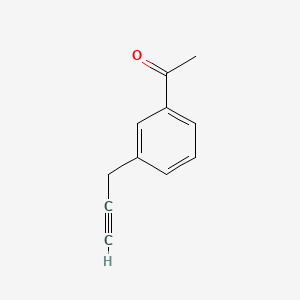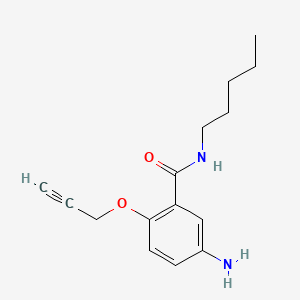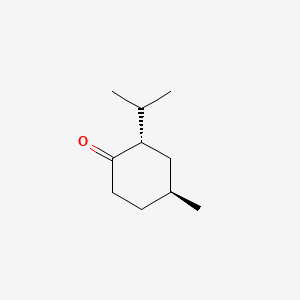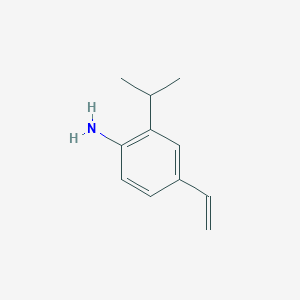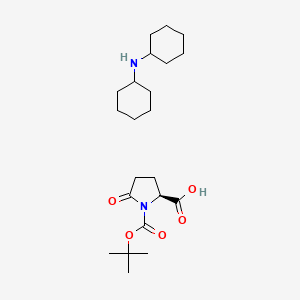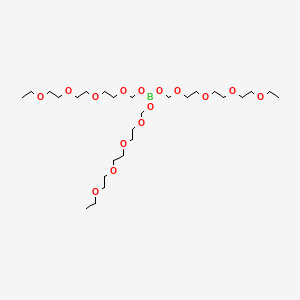
cis-3-Ethylidene-1-vinyl-2-pyrrolidone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-3-Ethylidene-1-vinyl-2-pyrrolidone: is a heterocyclic organic compound that belongs to the class of pyrrolidones It is characterized by a five-membered lactam ring with a vinyl group and an ethylidene substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Ethylidene-1-vinyl-2-pyrrolidone typically involves a two-phase reaction mixture. The organic phase consists of vinylpyrrolidone, while the aqueous phase contains a solution of sodium hydroxide, potassium hydroxide, or tetraalkyl ammonium hydroxide. The reaction is carried out under vigorous agitation in an inert atmosphere at temperatures ranging from 120°C to 170°C for 0.5 to 10 hours. The product is then recovered by fractional distillation under vacuum .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to maintain the reaction conditions and ensure the purity of the final product. The compound is typically obtained as white, needle-shaped crystals with a melting point of 59-61°C .
Análisis De Reacciones Químicas
Types of Reactions: cis-3-Ethylidene-1-vinyl-2-pyrrolidone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .
Aplicaciones Científicas De Investigación
cis-3-Ethylidene-1-vinyl-2-pyrrolidone has several scientific research applications:
Mecanismo De Acción
The mechanism of action of cis-3-Ethylidene-1-vinyl-2-pyrrolidone involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to bind to specific enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial and anti-inflammatory actions .
Comparación Con Compuestos Similares
N-Vinylpyrrolidone: A related compound with a similar structure but different substituents.
Pyrrolidin-2-one: Another pyrrolidone derivative with diverse biological activities.
Uniqueness: cis-3-Ethylidene-1-vinyl-2-pyrrolidone stands out due to its unique combination of a vinyl group and an ethylidene substituent, which imparts distinct chemical and biological properties. Its ability to form cross-linked polymers and its diverse biological activities make it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C8H11NO |
|---|---|
Peso molecular |
137.18 g/mol |
Nombre IUPAC |
(3Z)-1-ethenyl-3-ethylidenepyrrolidin-2-one |
InChI |
InChI=1S/C8H11NO/c1-3-7-5-6-9(4-2)8(7)10/h3-4H,2,5-6H2,1H3/b7-3- |
Clave InChI |
YRFBEFZSVRNWBO-CLTKARDFSA-N |
SMILES isomérico |
C/C=C\1/CCN(C1=O)C=C |
SMILES canónico |
CC=C1CCN(C1=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



